molecular formula C17H11Cl3O3 B3690389 6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B3690389
M. Wt: 369.6 g/mol
InChI Key: XUWZEEUCWQGMGV-UHFFFAOYSA-N
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Description

6-Chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 2,6-dichlorobenzyl alcohol.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as toluene or dichloromethane. A base, such as potassium carbonate or sodium hydroxide, is often used to facilitate the reaction.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be employed to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

6-Chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-[(2,6-dichlorophenyl)methoxy]-4-propylchromen-2-one
  • 6-Chloro-7-[(2,6-dichlorophenyl)methoxy]-4-ethylchromen-2-one

Uniqueness

6-Chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3O3/c1-9-5-17(21)23-15-7-16(14(20)6-10(9)15)22-8-11-12(18)3-2-4-13(11)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWZEEUCWQGMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
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6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
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6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
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6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
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6-CHLORO-7-[(2,6-DICHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

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